molecular formula C8H16NO+ B3281271 N-ethyl-N-methyl-4-oxo-piperidinium CAS No. 732200-85-0

N-ethyl-N-methyl-4-oxo-piperidinium

Cat. No. B3281271
CAS RN: 732200-85-0
M. Wt: 142.22 g/mol
InChI Key: UATQXQCSMWRPEZ-UHFFFAOYSA-N
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Description

“N-ethyl-N-methyl-4-oxo-piperidinium” is a chemical compound with the molecular formula C8H16NO+. It is used in the synthesis of various piperidine derivatives .


Synthesis Analysis

The synthesis of piperidine derivatives, including “N-ethyl-N-methyl-4-oxo-piperidinium”, involves intra- and intermolecular reactions . Commercially available 4-piperidone and N-methyl-4-piperidone monomers and different arenes enable straightforward synthesis of high-molecular weight PAPs by superacid-mediated polyhydroxyalkylations, followed by a suitable quaternization to introduce the desired piperidinium-type cation .


Molecular Structure Analysis

The molecular structure of “N-ethyl-N-methyl-4-oxo-piperidinium” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines, including “N-ethyl-N-methyl-4-oxo-piperidinium”, are involved in a variety of chemical reactions, leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Future Directions

Piperidines, including “N-ethyl-N-methyl-4-oxo-piperidinium”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the research and development of piperidine derivatives.

properties

IUPAC Name

1-ethyl-1-methylpiperidin-1-ium-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO/c1-3-9(2)6-4-8(10)5-7-9/h3-7H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATQXQCSMWRPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(=O)CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-methyl-4-oxo-piperidinium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-N-methyl-4-oxo-piperidinium
Reactant of Route 2
N-ethyl-N-methyl-4-oxo-piperidinium
Reactant of Route 3
N-ethyl-N-methyl-4-oxo-piperidinium
Reactant of Route 4
N-ethyl-N-methyl-4-oxo-piperidinium
Reactant of Route 5
N-ethyl-N-methyl-4-oxo-piperidinium
Reactant of Route 6
N-ethyl-N-methyl-4-oxo-piperidinium

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